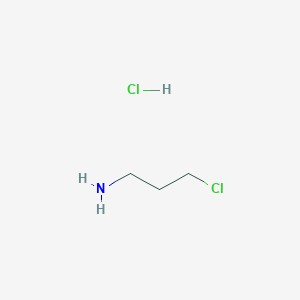

![molecular formula C30H52O26 B046576 (2R,3S,4R,5R)-6-hydroxy-2,3,4,5-tetrakis[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal CAS No. 6082-32-2](/img/structure/B46576.png)

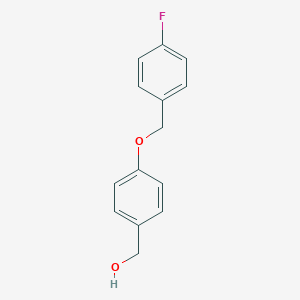

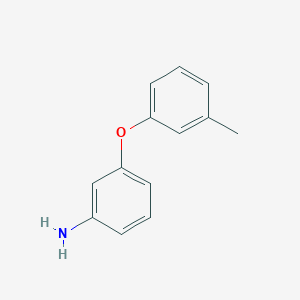

(2R,3S,4R,5R)-6-hydroxy-2,3,4,5-tetrakis[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal

説明

Isomaltopentaose is a type of isomalto-oligosaccharide (IMO) compound, which is a carbohydrate composed of five glucose units linked by α-1,6-glycosidic bonds. It is commonly used as a functional food ingredient due to its prebiotic properties, which promote the growth of beneficial gut bacteria .

準備方法

Isomaltopentaose can be synthesized through enzymatic processes involving the hydrolysis of starch. The primary enzyme used in this process is α-amylase, which breaks down starch into smaller oligosaccharides. These oligosaccharides are then further processed by transglucosidase to form isomaltopentaose . Industrial production methods often involve the use of genetically modified microorganisms to enhance the efficiency and yield of the enzymatic reactions .

化学反応の分析

Isomaltopentaose undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, resulting in the formation of gluconic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, leading to the formation of sugar alcohols.

科学的研究の応用

Isomaltopentaose has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the properties and behavior of oligosaccharides.

Biology: Its prebiotic properties make it valuable in research focused on gut microbiota and digestive health.

Medicine: Isomaltopentaose is investigated for its potential to improve gut health and boost the immune system.

Industry: It is used in the food industry as a low-calorie sweetener and a functional ingredient to enhance the texture and shelf life of products

作用機序

Isomaltopentaose exerts its effects primarily through its prebiotic activity. It selectively stimulates the growth of beneficial gut bacteria, such as Bifidobacteria and Lactobacilli, by serving as a substrate for their fermentation. This fermentation process produces short-chain fatty acids, which have various health benefits, including improved gut barrier function and anti-inflammatory effects .

類似化合物との比較

Isomaltopentaose is unique among isomalto-oligosaccharides due to its specific structure and degree of polymerization. Similar compounds include:

Isomaltose: Composed of two glucose units linked by an α-1,6-glycosidic bond.

Isomaltotriose: Composed of three glucose units.

Isomaltotetraose: Composed of four glucose units.

Isomaltohexaose: Composed of six glucose units.

Isomaltopentaose stands out due to its optimal chain length, which provides a balance between solubility and prebiotic efficacy.

特性

IUPAC Name |

(2R,3S,4R,5R)-6-hydroxy-2,3,4,5-tetrakis[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O26/c31-1-7-13(37)17(41)21(45)27(49-7)53-11(5-35)25(55-29-23(47)19(43)15(39)9(3-33)51-29)26(56-30-24(48)20(44)16(40)10(4-34)52-30)12(6-36)54-28-22(46)18(42)14(38)8(2-32)50-28/h5,7-34,36-48H,1-4,6H2/t7-,8-,9-,10-,11+,12-,13-,14-,15-,16-,17+,18+,19+,20+,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFGVMMVMFNPHAQ-XAKZEXHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(CO)C(C(C(C=O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H](CO)[C@H]([C@@H]([C@H](C=O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90209661 | |

| Record name | Isomaltopentaose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

828.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6082-32-2 | |

| Record name | Isomaltopentaose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is Isomaltopentaose (IMO5)?

A1: Isomaltopentaose is a linear oligosaccharide consisting of five glucose units linked by α(1→6) glycosidic bonds. It is a constituent of dextran, a complex branched glucan produced by certain bacteria.

Q2: How does Isomaltopentaose interact with antibodies specific for dextran?

A2: Isomaltopentaose acts as a hapten, binding to the combining sites of antibodies that are specific for dextran. [, , , , , , , , , ] The strength of this interaction depends on the size and shape of the antibody combining site, with some antibodies exhibiting maximum complementarity for Isomaltopentaose. [, ] This interaction can be measured using techniques like quantitative precipitin inhibition assays, equilibrium dialysis, fluorescence quenching, and affinity electrophoresis. [, , , ]

Q3: How does the size of the antibody combining site affect its interaction with Isomaltopentaose and other isomaltose oligosaccharides?

A3: Studies using murine myeloma proteins have shown that the size of the antibody combining site plays a crucial role in its affinity for isomaltose oligosaccharides. [, ] For instance, the myeloma protein W3129, which has a cavity-type combining site, shows the highest affinity for Isomaltopentaose. [] In contrast, QUPC52, another myeloma protein with a groove-type combining site, exhibits the strongest binding to isomaltohexaose. [] This suggests that the optimal binding occurs when the oligosaccharide size matches the dimensions of the antibody combining site.

Q4: Can the binding of Isomaltopentaose to anti-dextran antibodies be inhibited?

A4: Yes, the binding can be inhibited by the presence of other dextran molecules or isomaltose oligosaccharides, with the degree of inhibition depending on the size and structure of the competing molecule. [, , , , , ] For example, isomaltohexaose exhibits stronger inhibition than isomaltotetraose in the dextran-human anti-dextran system. [] This suggests that the size and structure of the competing molecule play a role in its ability to inhibit the binding of Isomaltopentaose to anti-dextran antibodies.

Q5: Are all anti-dextran antibodies inhibited by Isomaltopentaose to the same extent?

A5: No, the degree of inhibition by Isomaltopentaose and other isomaltose oligosaccharides can vary significantly between different anti-dextran antibodies, even within the same individual. [] This variation indicates heterogeneity in the size and shape of the combining sites of anti-dextran antibodies, even when produced by the same individual.

Q6: Are there any enzymes that can hydrolyze Isomaltopentaose?

A6: Yes, dextranases are enzymes that can hydrolyze the α(1→6) glycosidic bonds in Isomaltopentaose, breaking it down into smaller oligosaccharides or glucose. [, ] One study identified a marine actinomycete, Saccharomonospora sp. K1, that produces a dextranase capable of hydrolyzing dextran primarily into isomaltoheptose and Isomaltopentaose. [] This highlights the potential use of such enzymes in producing specific isomaltose oligosaccharides from dextran.

Q7: Can Isomaltopentaose be used to study the specificity of glucan-binding proteins other than antibodies?

A7: Yes, Isomaltopentaose has been used to investigate the specificity of the glucan-binding lectin (GBL) found in Streptococcus cricetus. [] This study revealed that GBL exhibits a strong affinity for glucans rich in α(1→6) linkages and that Isomaltopentaose can inhibit GBL's interaction with high-molecular-weight glucans. [] This highlights the broader application of Isomaltopentaose in studying the binding properties of various glucan-binding proteins.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B46517.png)